Actosin P
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Overview
Description
Actosin P, also known as Bucladesine sodium, is a cyclic nucleotide derivative that mimics the action of cyclic adenosine monophosphate (cAMP). It is widely used in biochemical research to study the role of cAMP in various cellular processes. This compound is known for its ability to permeate cell membranes and increase intracellular cAMP levels, thereby influencing numerous physiological and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Actosin P involves the esterification of adenosine-3’,5’-cyclic monophosphate (cAMP) with butyric anhydride. The reaction typically occurs in an anhydrous solvent such as pyridine, under controlled temperature conditions. The product is then purified through crystallization or chromatography techniques to obtain pure Bucladesine sodium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Actosin P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related cellular responses.
Reduction: Reduction reactions involving this compound are less common but can be used to explore its stability and reactivity under reducing conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various analogs with modified biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include various cAMP analogs and derivatives, which are valuable tools in biochemical and pharmacological research.
Scientific Research Applications
Actosin P has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of cyclic nucleotides.
Biology: this compound is employed to investigate the role of cAMP in cellular signaling, gene expression, and metabolic regulation.
Medicine: It is used in research on cardiovascular diseases, neurological disorders, and cancer, where cAMP signaling plays a crucial role.
Industry: this compound is utilized in the development of diagnostic assays and therapeutic agents targeting cAMP pathways.
Mechanism of Action
Actosin P exerts its effects by increasing intracellular cAMP levels. cAMP acts as a second messenger in various signaling pathways, activating protein kinase A (PKA) and other downstream effectors. This leads to the modulation of gene expression, enzyme activity, and cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Actosin P is unique among cAMP analogs due to its ability to permeate cell membranes and its stability in biological systems. Similar compounds include:
8-Bromo-cAMP: A membrane-permeable cAMP analog with similar biological activities.
Dibutyryl-cAMP: Another cAMP analog that is widely used in research but has different stability and permeability properties.
2’-O-Methyl-cAMP: A modified cAMP analog with distinct biological effects.
This compound stands out for its combination of permeability, stability, and efficacy in modulating cAMP-dependent pathways, making it a valuable tool in biochemical and pharmacological research.
Properties
CAS No. |
58934-24-0 |
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Molecular Formula |
C33H30O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)indene-1,3-dione;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4.C14H14O3/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h2-10,15,21H,11H2,1H3;4-7,10H,1-3H3 |
InChI Key |
YHPCMZOZSZVZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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